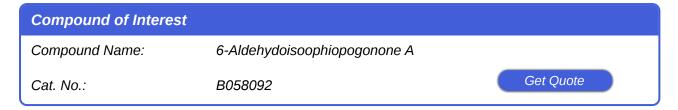


Application Note: Elucidating the Structure of 6-Aldehydoisoophiopogonone A using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has garnered interest for its potential therapeutic applications, including antioxidant and anti-inflammatory activities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of such natural products.[2] This application note provides a detailed protocol and data interpretation guide for the structural characterization of **6-Aldehydoisoophiopogonone A** using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Molecular Structure

The chemical structure of **6-Aldehydoisoophiopogonone A** has been definitively confirmed through the analysis of its ¹H-NMR and ¹³C-NMR spectra.[2] The molecule possesses a chromanone core with an aldehyde group and a substituted benzyl group.

Structure of **6-Aldehydoisoophiopogonone A**:

(Note: A simplified representation. The B-ring is a 3,4-methylenedioxyphenyl group attached at C3)



Data Presentation

Comprehensive NMR analysis, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, is crucial for the complete assignment of all proton and carbon signals. The following tables summarize the expected NMR data for **6-Aldehydoisoophiopogonone A**.

Table 1: ¹H NMR Spectroscopic Data for **6-Aldehydoisoophiopogonone A** (500 MHz, CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2	X.XX	S	-
3	X.XX	m	-
9	X.XX	t	X.X
9'	X.XX	d	X.X
5-OH	X.XX	s	-
7-OH	X.XX	S	-
8-CH₃	X.XX	S	-
6-CHO	X.XX	S	-
2'	X.XX	d	X.X
5'	X.XX	d	X.X
6'	X.XX	dd	X.X, X.X
OCH ₂ O	X.XX	S	-

Table 2: 13C NMR Spectroscopic Data for 6-Aldehydoisoophiopogonone A (125 MHz, CDCl₃)



Position	Chemical Shift (δ) ppm	DEPT
2	XXX.X	СН
3	XX.X	СН
4	XXX.X	С
4a	XXX.X	С
5	XXX.X	С
6	XXX.X	С
7	XXX.X	С
8	XXX.X	С
8a	XXX.X	С
9	XX.X	CH ₂
1'	XXX.X	С
2'	XXX.X	СН
3'	XXX.X	С
4'	XXX.X	С
5'	XXX.X	СН
6'	XXX.X	СН
8-CH₃	X.X	СНз
6-CHO	XXX.X	СН
OCH ₂ O	XXX.X	CH ₂

Experimental Protocols Sample Preparation

• Isolation: **6-Aldehydoisoophiopogonone A** is isolated from the dried tuberous roots of Ophiopogon japonicus using chromatographic techniques such as silica gel column



chromatography and preparative thin-layer chromatography.[2]

- Sample for NMR:
 - Weigh approximately 5-10 mg of purified 6-Aldehydoisoophiopogonone A.
 - Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the sample is free of particulate matter.

NMR Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- 1D Experiments:
 - ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integration of proton signals.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
 - DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
- 2D Experiments:
 - COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protonproton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to establish one-bond correlations between protons and their directly attached carbons.

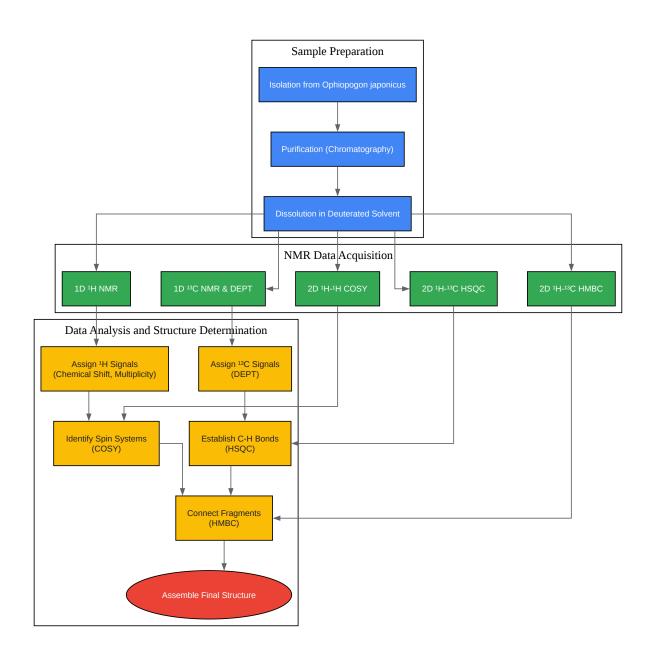


 HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and identifying quaternary carbons.

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of **6-Aldehydoisoophiopogonone A** and the key expected NMR correlations.

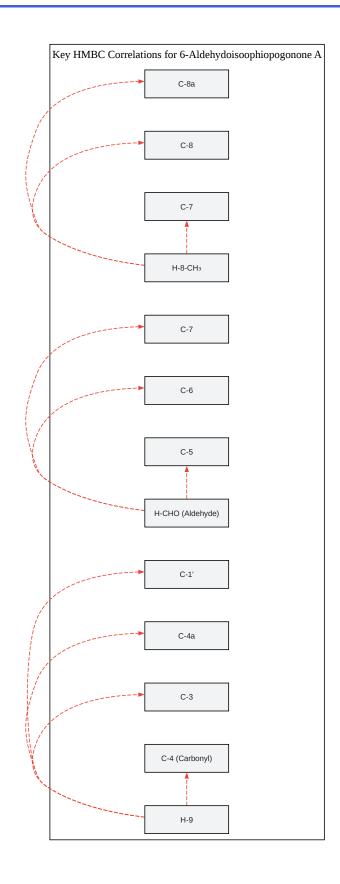




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Caption: Workflow for the structure elucidation of 6-Aldehydoisoophiopogonone A.





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Caption: Expected key HMBC correlations for structural confirmation.



Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structure elucidation of **6-Aldehydoisoophiopogonone A**. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers working on the isolation and characterization of this and related homoisoflavonoids. Accurate structural determination is a critical first step in the further investigation of the biological activities and potential therapeutic applications of this natural product.

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